alpha-apo-Oxytetracycline alpha-apo-Oxytetracycline β-Apooxytetracycline is a potential impurity found in commercial preparations of oxytetracycline. β-Apooxytetracycline is a degradation product formed from oxytetracycline via acid hydrolysis. It has a relative potency of 0.1 compared with oxytetracycline for inhibiting the growth of aerobic sludge bacteria, an MIC50 value of 32 mg/L for tetracycline-sensitive strains of Pseudomonas, and MIC50 values of greater than 32 mg/L for tetracycline-sensitive strains of Agrobacterium, Moraxella, and Bacillus, as well as tetracycline-resistant strains of E. coli. β-Apooxytetracycline (10 mg/kg) is toxic to rats, decreasing body weight, disrupting blood cell counts, and inducing hepatocyte necrosis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
β-apo-oxytetracycline (oxytetracycline related compound E) is an oxytetracycline metabolite. Unlike other related oxytetracycline metabolites, β-apo-oxytetracycline formation does not appear to be influenced by varying pH environments; however, it does form more rapidly with increasing temperature. Other oxytetracycline metabolites include 4-epi-oxytetracycline (oxytetracycline related compound A) and α-apo-oxytetracycline (oxytetracycline related compound D). β-apo-oxytetracycline is sparingly soluble in water (0.2 mg/mL).
Brand Name: Vulcanchem
CAS No.: 18751-99-0
VCID: VC0030339
InChI: InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
SMILES: CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Molecular Formula: C22H22N2O8
Molecular Weight: 442.424

alpha-apo-Oxytetracycline

CAS No.: 18751-99-0

Cat. No.: VC0030339

Molecular Formula: C22H22N2O8

Molecular Weight: 442.424

* For research use only. Not for human or veterinary use.

alpha-apo-Oxytetracycline - 18751-99-0

Specification

Description β-Apooxytetracycline is a potential impurity found in commercial preparations of oxytetracycline. β-Apooxytetracycline is a degradation product formed from oxytetracycline via acid hydrolysis. It has a relative potency of 0.1 compared with oxytetracycline for inhibiting the growth of aerobic sludge bacteria, an MIC50 value of 32 mg/L for tetracycline-sensitive strains of Pseudomonas, and MIC50 values of greater than 32 mg/L for tetracycline-sensitive strains of Agrobacterium, Moraxella, and Bacillus, as well as tetracycline-resistant strains of E. coli. β-Apooxytetracycline (10 mg/kg) is toxic to rats, decreasing body weight, disrupting blood cell counts, and inducing hepatocyte necrosis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
β-apo-oxytetracycline (oxytetracycline related compound E) is an oxytetracycline metabolite. Unlike other related oxytetracycline metabolites, β-apo-oxytetracycline formation does not appear to be influenced by varying pH environments; however, it does form more rapidly with increasing temperature. Other oxytetracycline metabolites include 4-epi-oxytetracycline (oxytetracycline related compound A) and α-apo-oxytetracycline (oxytetracycline related compound D). β-apo-oxytetracycline is sparingly soluble in water (0.2 mg/mL).
CAS No. 18751-99-0
Molecular Formula C22H22N2O8
Molecular Weight 442.424
IUPAC Name 4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Standard InChI InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
Standard InChI Key DRKMHDAKULCOKQ-UHFFFAOYSA-N
SMILES CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

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